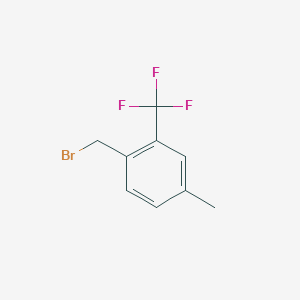
4-Methyl-2-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3. This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further substituted with a methyl group and a trifluoromethyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is used in the synthesis of various compounds with antiviral activities . It’s also used to prepare inhibitors of the hepatitis C virus NS5B polymerase .
Mode of Action
The compound is a useful building block in organic synthesis . It undergoes reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the resonance stabilization that occurs when a hydrogen atom is removed .
Biochemical Pathways
The compound’s role in the synthesis of antiviral compounds and hepatitis c virus inhibitors suggests it may influence viral replication pathways .
Pharmacokinetics
Its use in drug synthesis implies it may have properties conducive to bioavailability .
Result of Action
Its use in the synthesis of antiviral compounds and hepatitis c virus inhibitors suggests it may have antiviral effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-methyl-2-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(trifluoromethyl)benzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N1 and S_N2) where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, amines, and thiols.
Conditions: These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, and may require heating to proceed efficiently.
Major Products
The major products of these substitution reactions depend on the nucleophile used. For example:
- Reaction with sodium hydroxide yields 4-Methyl-2-(trifluoromethyl)benzyl alcohol.
- Reaction with sodium methoxide yields 4-Methyl-2-(trifluoromethyl)benzyl methyl ether.
Applications De Recherche Scientifique
4-Methyl-2-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to modify biological molecules.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of compounds with antifungal, antibacterial, and antiviral properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 4-Methylbenzyl bromide
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 4-Fluorobenzyl bromide
Uniqueness
4-Methyl-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzyl ring. This combination of substituents provides a distinct electronic environment that can influence the reactivity and selectivity of the compound in chemical reactions. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can enhance the stability and biological activity of the compounds derived from this compound.
Propriétés
IUPAC Name |
1-(bromomethyl)-4-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)8(4-6)9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSCRLBUJIWGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

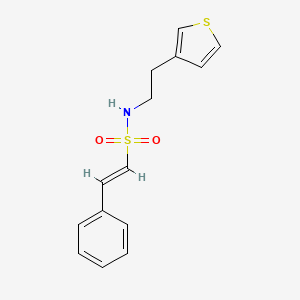
![N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2958431.png)
![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
![2-[(2-Methylpiperidin-1-yl)methyl]pyrazine](/img/structure/B2958435.png)
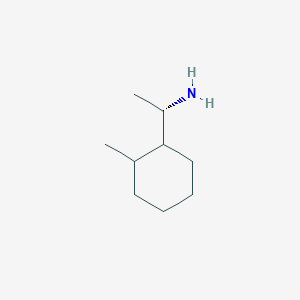
![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2958439.png)

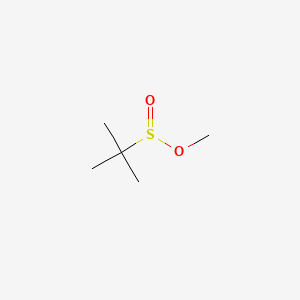
![3,4-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2958444.png)
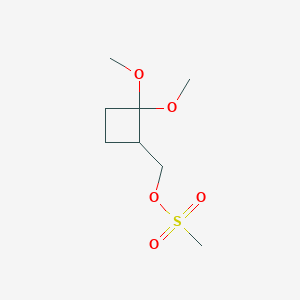
![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)
![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)
